molecular formula C23H22O10 B190512 6''-O-乙酰大豆苷 CAS No. 71385-83-6

6''-O-乙酰大豆苷

货号 B190512
CAS 编号: 71385-83-6
分子量: 458.4 g/mol
InChI 键: ZMOZJTDOTOZVRT-DODNOZFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6’'-O-Acetyldaidzin is an isoflavone glycoside isolated from soybeans . It significantly inhibits lipid peroxidation in rat liver microsome with an IC50 of 8.2 μM .


Molecular Structure Analysis

The molecular formula of 6’'-O-Acetyldaidzin is C23H22O10 . Its molecular weight is 458.41 . The exact structure can be found in the references .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6’'-O-Acetyldaidzin include a molecular weight of 458.41 and a molecular formula of C23H22O10 . Further details about its physical and chemical properties are not provided in the search results.

科学研究应用

神经保护作用

6''-O-琥珀酰大豆苷(大豆苷的衍生物)在使用大鼠中脑动脉闭塞(MCAO)模型的研究中被调查其神经保护作用。研究发现,6''-O-琥珀酰大豆苷减少了梗死面积和神经系统评分,表明其作为神经保护剂的潜力。这种作用与 ERK、HO-1 和核 Nrf2 水平的上调有关,表明其参与了 Nrf2 相关的抗氧化途径 (Bao et al., 2020)

分析化学和营养补充剂

6''-O-乙酰大豆苷一直是分析化学领域的的研究课题,特别是在营养补充剂中异黄酮的定量测定和结构表征方面。开发了一种使用液相色谱-质谱 (LC-MS) 的方法来准确测定营养补充剂中 6''-O-乙酰大豆苷和其他异黄酮的含量 (Chen et al., 2005)

抗氧化活性

在抗氧化剂研究的背景下,6''-O-乙酰大豆苷已被确认为一种重要化合物。发现它能抑制大鼠肝微粒体的脂质过氧化,表明其作为有效抗氧化剂的潜力。这一发现有助于理解异黄酮类在健康和疾病管理中的作用 (Lee et al., 1999)

大豆食品中的异黄酮浓度

评估了商业大豆食品中异黄酮(包括 6''-O-乙酰大豆苷)的浓度和分布,以了解加工技术对这些化合物的影响。该研究提供了对不同制造步骤如何影响各种大豆产品中 6''-O-乙酰大豆苷等异黄酮异构体的保留和分布的见解 (Wang & Murphy, 1996)

作用机制

Target of Action

6’‘-O-Acetyldaidzin is an isoflavone glycoside isolated from soybeans . The primary target of 6’'-O-Acetyldaidzin is lipid peroxidation in rat liver microsome . Lipid peroxidation is a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage.

Mode of Action

6’'-O-Acetyldaidzin interacts with its target by inhibiting the process of lipid peroxidation . This inhibition prevents the oxidative degradation of lipids, a process that can lead to cell damage and the development of various diseases.

Biochemical Pathways

It is known that the compound plays a role in the lipid peroxidation pathway . By inhibiting lipid peroxidation, 6’'-O-Acetyldaidzin can help to maintain the integrity of cell membranes and prevent cellular damage.

Result of Action

The primary result of 6’'-O-Acetyldaidzin’s action is the inhibition of lipid peroxidation . This can help to prevent cellular damage and may have potential therapeutic benefits in the treatment of diseases associated with oxidative stress.

安全和危害

According to the safety data sheet, 6’'-O-Acetyldaidzin is not classified as a hazardous substance or mixture . In case of exposure, the recommended first aid measures include rinsing with water and seeking medical attention . It should be stored under the recommended conditions as per the Certificate of Analysis .

属性

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O10/c1-11(24)30-10-18-20(27)21(28)22(29)23(33-18)32-14-6-7-15-17(8-14)31-9-16(19(15)26)12-2-4-13(25)5-3-12/h2-9,18,20-23,25,27-29H,10H2,1H3/t18-,20-,21+,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOZJTDOTOZVRT-DODNOZFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40991721
Record name Daidzin 6′′-O-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71385-83-6
Record name Acetyldaidzin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71385-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6''-O-Acetyldaidzin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071385836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daidzin 6′′-O-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40991721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6''-O-ACETYLDAIDZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36K493J05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 6''-O-acetyldaidzin in soybean products?

A1: 6''-O-acetyldaidzin is a naturally occurring isoflavone found in soybeans and soy-based products. While not as abundant as other isoflavones like daidzin and genistin, research suggests that 6''-O-acetyldaidzin levels can increase during the processing of soybeans, such as during toasting. [] This increase may be attributed to the decarboxylation of 6''-O-malonyldaidzin. []

Q2: How does the isoflavone profile change during soy food processing?

A2: Soybean processing significantly influences the types and amounts of isoflavones present. For instance, fermented soy foods tend to have higher concentrations of aglycones (like daidzein and genistein), while non-fermented soy foods typically contain greater levels of glucosides, including 6''-O-acetyldaidzin. [] Additionally, the choice of coagulant in tofu production can impact isoflavone distribution between the tofu and whey. []

Q3: Can you elaborate on the changes observed in isoflavone content during tofu production?

A3: Studies using calcium sulfate (CaSO4) as a coagulant in traditional tofu production showed that while a majority of isoflavones transferred to the soymilk from the soybeans, only a small percentage ended up in the final tofu product. [] Interestingly, there was a notable decrease in 6''-O-acetylgenistin and 6''-O-acetylglycitin in tofu, accompanied by higher levels of genistein and daidzein. [] This suggests that specific processing steps might favor the conversion of certain isoflavone forms into others.

Q4: Is there a reliable method to quantify 6''-O-acetyldaidzin and other isoflavones in soy products?

A4: Yes, High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) [] or electrospray ionization multi-stage tandem mass spectrometry (ESI-MSn) [], are commonly employed to identify and quantify individual isoflavone isomers, including 6''-O-acetyldaidzin. These methods offer high sensitivity and accuracy for analyzing complex matrices like soybean extracts and processed soy foods.

Q5: Does the geographic origin of soybeans influence their 6''-O-acetyldaidzin content?

A5: Research indicates that there's significant variability in isoflavone content, including 6''-O-acetyldaidzin, among soybean germplasm from different regions of China. [] This variability extends to both wild and cultivated soybean varieties. Interestingly, cultivated soybean isoflavone content showed a negative correlation with longitude and latitude, suggesting an influence of environmental factors and selective breeding practices on isoflavone accumulation. []

Q6: Are there specific soybean cultivars known for high levels of certain isoflavones?

A6: Yes, studies have identified soybean cultivars with varying isoflavone profiles. [, ] This difference is particularly noticeable between cultivated and wild soybeans. For instance, research has shown that compared to wild soybeans, cultivated soybean varieties tend to have a higher total genistin and glycitin content, while the total daidzin content, which includes 6''-O-acetyldaidzin, is lower. []

Q7: How stable is 6''-O-acetyldaidzin during food processing and storage?

A7: While research on 6''-O-acetyldaidzin's stability is limited, studies on related isoflavones, like genistin, suggest that their stability is temperature-dependent. [] Genistin degradation follows first-order kinetics, with faster degradation rates at elevated temperatures. [] This highlights the need to optimize processing and storage conditions to preserve the desired isoflavone profile in soy foods.

Q8: What are the potential applications of encapsulating soybean extract containing 6''-O-acetyldaidzin?

A8: Encapsulating soybean extract, which includes 6''-O-acetyldaidzin, using techniques like spray drying, can enhance its solubility, stability, and application in various industries. [] This technology holds promise for developing dietary supplements, functional foods, and pharmaceutical formulations with improved bioavailability and controlled release of bioactive isoflavones.

Q9: What factors can impact the stability of encapsulated soybean extract?

A9: The stability of microencapsulated soybean extract, and therefore the stability of 6''-O-acetyldaidzin within it, is influenced by various factors during spray drying and storage. [] These factors include the type of wall material used for encapsulation, the inlet air temperature during spray drying, and the storage time. Selecting appropriate wall materials like β-cyclodextrin can significantly enhance the preservation of total isoflavones compared to other materials like maltodextrin or gum arabic. []

Q10: Beyond food, are there other applications being explored for 6''-O-acetyldaidzin?

A10: While research is ongoing, one study identified 6''-O-acetyldaidzin as a potential component in a selective medium for isolating Staphylococcus lugdunensis. [] This highlights its potential utility in diagnostic microbiology.

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